molecular formula C12H18N2O2 B135908 Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate CAS No. 157356-73-5

Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Cat. No. B135908
M. Wt: 222.28 g/mol
InChI Key: IEJYWOUUSSOSKC-UHFFFAOYSA-N
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Description

Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are heterocyclic compounds that are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The compound is structurally related to various imidazole derivatives that have been synthesized and studied for their chemical and pharmacological properties.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a key intermediate of Olmesartan, an antihypertensive drug, involves condensation under microwave-irradiation, oxidation, esterification, and the Grignard reaction, with an overall yield of 32.2% . Similarly, the synthesis of related imidazole derivatives has been achieved through methods such as nitro-reductive cyclization using sodium dithionite in DMSO medium . These methods highlight the versatility and adaptability of synthetic routes to obtain imidazole derivatives with desired substituents.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which can be substituted at various positions to yield compounds with different properties. Single crystal X-ray studies have been used to determine the crystalline structure of such compounds, revealing intermolecular hydrogen bonds and other interactions that stabilize the crystal structure . Theoretical structural optimization using computational methods such as Density Functional Theory (DFT) has also been employed to predict the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, leading to the formation of new compounds with different structural motifs. For example, the reaction of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates with chlorinated heterocycles resulted in the formation of imidazopyrimidine and aminoindole derivatives through intramolecular cyclization . Photolysis and other photochemical reactions have also been observed to produce different photolytic pathways and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. Spectroscopic methods such as FT-IR, NMR, and mass spectrometry are commonly used for structural characterization . The photophysical properties, such as photoluminescence and solid emission spectra, as well as electrochemical properties like cyclic voltammetry, have been studied to understand the behavior of these compounds under various conditions . Additionally, the reactivity of these molecules can be assessed by studying their molecular electrostatic potential (MEP) .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

The future directions in the research and development of a compound depend on its potential applications. Imidazole derivatives, for instance, have shown promise in various fields such as pharmaceuticals due to their wide range of biological activities .

properties

IUPAC Name

ethyl 4-prop-1-en-2-yl-2-propyl-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-5-7-9-13-10(8(3)4)11(14-9)12(15)16-6-2/h3,5-7H2,1-2,4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJYWOUUSSOSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)OCC)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442106
Record name Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate

CAS RN

157356-73-5
Record name Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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